![molecular formula C8H11N3O3S B12807671 N-[4-Nitro-5-(propan-2-yl)-1,3-thiazol-2-yl]acetamide CAS No. 64932-40-7](/img/structure/B12807671.png)
N-[4-Nitro-5-(propan-2-yl)-1,3-thiazol-2-yl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(1-methylethyl)-4-nitro-2-thiazolyl]-acetamide typically involves the nitration of 2-thiazolyl compounds followed by acylation
Industrial Production Methods
Industrial production of N-[5-(1-methylethyl)-4-nitro-2-thiazolyl]-acetamide may involve large-scale nitration and acylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-[5-(1-methylethyl)-4-nitro-2-thiazolyl]-acetamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form corresponding oxides or other derivatives.
Substitution: The acetamide group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Substitution: Sodium hydroxide (NaOH), hydrochloric acid (HCl).
Major Products Formed
Oxidation: Amino derivatives.
Reduction: Oxides and other oxidized derivatives.
Substitution: Various substituted thiazolyl compounds.
Applications De Recherche Scientifique
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other thiazolyl compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, including its role as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a component in chemical formulations.
Mécanisme D'action
The mechanism of action of N-[5-(1-methylethyl)-4-nitro-2-thiazolyl]-acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects.
Comparaison Avec Des Composés Similaires
N-[5-(1-methylethyl)-4-nitro-2-thiazolyl]-acetamide can be compared with other thiazolyl compounds, such as:
N-[5-(1-methylethyl)-2-thiazolyl]-acetamide: Lacks the nitro group, resulting in different chemical and biological properties.
N-[4-nitro-2-thiazolyl]-acetamide: Similar structure but without the isopropyl group, leading to variations in reactivity and applications.
Propriétés
Numéro CAS |
64932-40-7 |
|---|---|
Formule moléculaire |
C8H11N3O3S |
Poids moléculaire |
229.26 g/mol |
Nom IUPAC |
N-(4-nitro-5-propan-2-yl-1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C8H11N3O3S/c1-4(2)6-7(11(13)14)10-8(15-6)9-5(3)12/h4H,1-3H3,(H,9,10,12) |
Clé InChI |
MQJYZAARBLQFHC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=C(N=C(S1)NC(=O)C)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


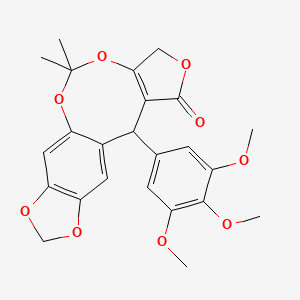

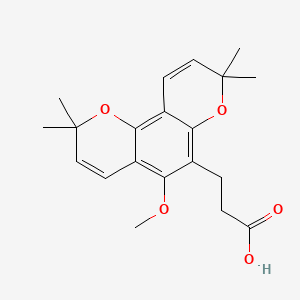
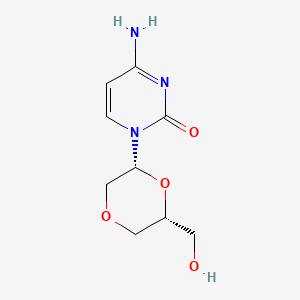
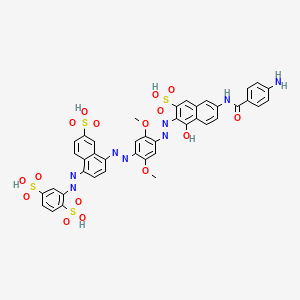

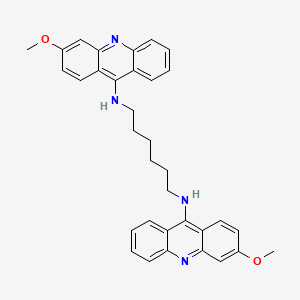
![Tricyclo[5.1.0.03,5]octane](/img/structure/B12807629.png)


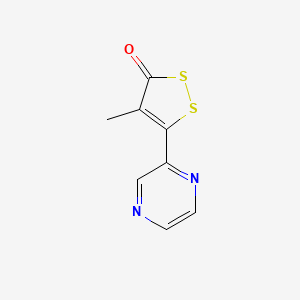
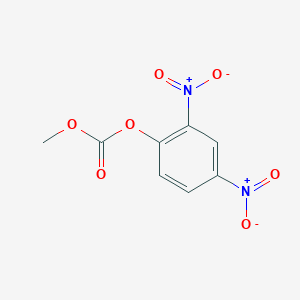
![2-Chloro-4-phenyl[1]benzothieno[3,2-d]pyrimidine](/img/structure/B12807667.png)

